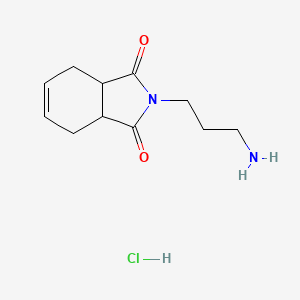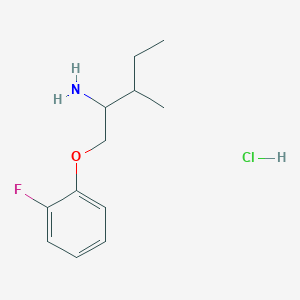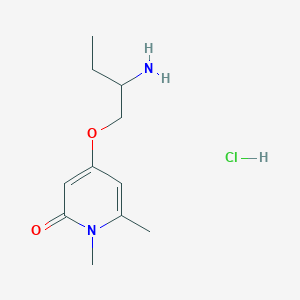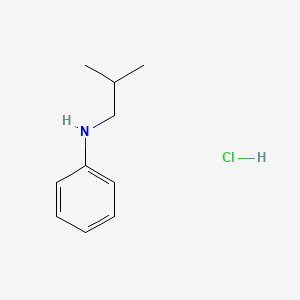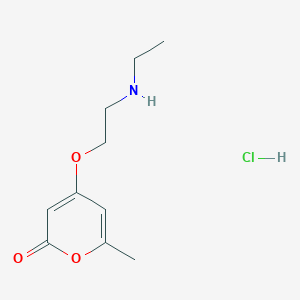
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Vue d'ensemble
Description
The closest compound I found is “2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride”. It has a molecular weight of 231.72 and is a powder at room temperature . Another related compound is “2-[2-(Dimethylamino)ethoxy]ethanol” with a molecular weight of 133.19 .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride”, the InChI code is "1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H" .Physical And Chemical Properties Analysis
“2-ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is a powder at room temperature . “2-[2-(Dimethylamino)ethoxy]ethanol” has a molecular weight of 133.19 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related pyran-2-one derivatives involves various chemical reactions, leading to the formation of isomeric enaminones and other compounds. These syntheses highlight the chemical versatility and reactivity of the pyran-2-one ring system. For instance, studies demonstrate the synthesis of enaminones and their structural determination through X-ray diffraction and NMR spectroscopy, revealing details about tautomerism and intramolecular hydrogen bonding in these molecules (Brbot-Šaranović et al., 2001). Such research underscores the foundational knowledge required to explore broader applications of these compounds.
Organic Synthesis Techniques
Advancements in organic synthesis techniques, such as ultrasound-mediated condensation, demonstrate the efficient and environmentally friendly production of pyran-2-one derivatives. These methods offer improvements over traditional synthesis routes by reducing reaction times and increasing yields, which are crucial for applications in medicinal chemistry and materials science (Wang et al., 2011).
Application in Materials Science
The pyran-2-one derivatives also find applications in materials science, such as in the development of corrosion inhibitors for metals in acidic environments. The anti-corrosion performance of these compounds has been studied through electrochemical and theoretical analyses, indicating their potential as effective corrosion inhibitors due to their strong adsorption on metal surfaces (El Hattak et al., 2021).
Electroluminescent Device Applications
Additionally, pyran-containing compounds have been synthesized and characterized for use in organic light-emitting diodes (OLEDs), highlighting their potential in creating efficient and saturated red electroluminescent devices. These compounds exhibit high photoluminescent quantum yields and saturated red emissions, crucial for enhancing the performance of OLEDs (Yang et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . This receptor plays a crucial role in the development and progression of certain types of cancer, particularly ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .
Mode of Action
Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . This dual action effectively reduces the influence of estrogen on cancer cells, slowing their growth and proliferation .
Biochemical Pathways
The action of Elacestrant affects the estrogen signaling pathway . By binding to and degrading the estrogen receptor-alpha, Elacestrant prevents estrogen from activating this receptor and triggering the downstream effects that promote cancer cell growth and proliferation .
Pharmacokinetics
Elacestrant is orally bioavailable , which means it can be effectively absorbed into the bloodstream when taken by mouth. This is a significant advantage over other SERDs, such as fulvestrant, which must be administered by injection
Result of Action
The molecular and cellular effects of Elacestrant’s action include the reduction of estrogen receptor-alpha levels in cancer cells and the inhibition of cancer cell growth and proliferation . This can lead to disease progression following at least one line of endocrine therapy .
Action Environment
The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors It’s important to note that like all medications, the effectiveness of Elacestrant can vary among individuals due to factors such as genetics, overall health, other medications being taken, and more.
Propriétés
IUPAC Name |
4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9;/h6-7,11H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYSHHVAFQQMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=O)OC(=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


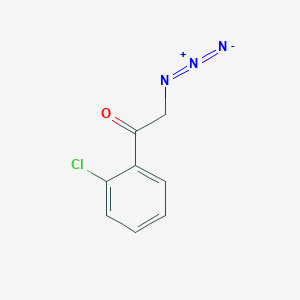
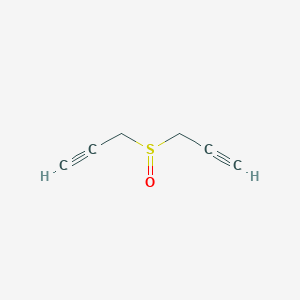

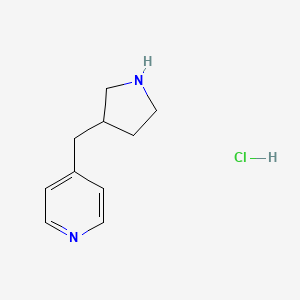
![6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1471420.png)

